molecular formula C19H18N2O2 B5812139 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one

4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one

Cat. No. B5812139
M. Wt: 306.4 g/mol
InChI Key: LTTFSFBFHJTWAV-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one, also known as DDAO, is a fluorescent dye that has been widely used in scientific research applications. The unique chemical structure of DDAO allows it to be used as a sensitive probe for detecting various biological molecules and processes.

Mechanism of Action

4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one works by binding to specific biological molecules and emitting a fluorescent signal when excited by light. The fluorescence signal can be detected using various imaging techniques, allowing researchers to visualize the location and concentration of the target molecule. The mechanism of action of 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one is well understood, making it a reliable tool for scientific research.
Biochemical and physiological effects:
4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one has minimal biochemical and physiological effects on living organisms, making it a safe and reliable tool for scientific research. 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one is non-toxic and does not interfere with normal cellular processes, allowing researchers to study biological systems without disrupting normal function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one is its sensitivity and specificity for detecting biological molecules. 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one can detect molecules at low concentrations, making it a valuable tool for studying biological systems. However, there are also limitations to using 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one in lab experiments. 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one can be expensive and difficult to synthesize, making it less accessible to researchers with limited resources. Additionally, 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one is not suitable for all types of experiments, and researchers must carefully consider the specific application and limitations of the dye before use.

Future Directions

There are many potential future directions for research involving 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of new methods for synthesizing 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one that are more efficient and cost-effective. Additionally, researchers are exploring new applications for 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one in drug discovery, disease diagnosis, and medical imaging. As technology continues to advance, it is likely that 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one will continue to play an important role in scientific research.

Synthesis Methods

4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one can be synthesized using a multi-step process that involves the reaction of diphenylmethane with dimethylformamide, followed by the addition of various reagents to form the final product. The synthesis of 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one is a complex process that requires expertise in organic chemistry and careful attention to detail.

Scientific Research Applications

4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one can be used as a sensitive probe for detecting various biological molecules, including proteins, nucleic acids, and lipids. 4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one has also been used in drug discovery research to identify potential drug targets and to screen for potential drug candidates.

properties

IUPAC Name

(4Z)-2-benzhydryl-4-(dimethylaminomethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-21(2)13-16-19(22)23-18(20-16)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,17H,1-2H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTFSFBFHJTWAV-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(dimethylamino)methylidene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one

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